Pantothenic Acid

Description

Properties

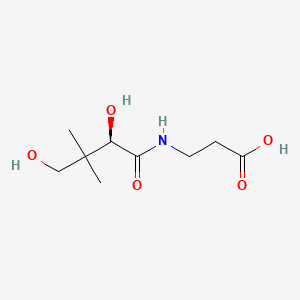

IUPAC Name |

3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOKWGTUZJEAQD-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)[C@H](C(=O)NCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023417 | |

| Record name | Pantothenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Viscous liquid; Unstable and extremely hygroscopic; [Merck Index], Solid | |

| Record name | Pantothenic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19045 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pantothenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, Very soluble in water, benzene, ethyl ether, Freely soluble in water, ethyl acetate, dioxane, glacial acetic acid; Moderately soluble in ether, amyl alcohol. Practically insoluble in benzene, chloroform., 1000.0 mg/mL | |

| Record name | Pantothenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Pantothenic Acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pantothenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Yellow viscous oil, Viscous oil, Viscous hygroscopic liquid | |

CAS No. |

79-83-4 | |

| Record name | (+)-Pantothenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pantothenic Acid [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pantothenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pantothenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-pantothenic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PANTOTHENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19F5HK2737 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Pantothenic Acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pantothenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

195ºC (D-Calcium Pantothenate salt), MELTING POINT: 170-172 °C /CA SALT/, < 25 °C | |

| Record name | Pantothenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Pantothenic Acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pantothenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000210 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Pantothenic Acid Biosynthesis Pathway in Escherichia coli

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantothenic acid, also known as vitamin B5, is an essential precursor for the biosynthesis of coenzyme A (CoA) and acyl carrier protein (ACP), both of which are vital for numerous metabolic processes.[1] Unlike mammals, who must obtain this vitamin from their diet, Escherichia coli and many other bacteria possess a dedicated biosynthetic pathway for its de novo synthesis. This pathway represents a promising target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in E. coli, detailing the enzymes, their kinetics, the genetic regulation of the pathway, and protocols for relevant experimental procedures.

The Core Biosynthetic Pathway

The biosynthesis of this compound in E. coli is a four-step enzymatic pathway that converges from two precursor molecules: α-ketoisovalerate (an intermediate in valine biosynthesis) and L-aspartate.[1] The pathway is catalyzed by the products of the panB, panC, panD, and panE genes.

The pathway proceeds as follows:

-

Formation of Ketopantoate: The enzyme ketopantoate hydroxymethyltransferase (KPHMT), encoded by the panB gene, catalyzes the transfer of a hydroxymethyl group from 5,10-methylenetetrahydrofolate to α-ketoisovalerate, yielding ketopantoate.[2]

-

Formation of Pantoate: Ketopantoate is then reduced to pantoate by the NADPH-dependent enzyme ketopantoate reductase (KPR), which is encoded by the panE gene.[3][4][5][6][7]

-

Formation of β-Alanine: In a separate branch of the pathway, L-aspartate is decarboxylated to form β-alanine. This reaction is catalyzed by aspartate 1-decarboxylase (ADC), the product of the panD gene.[8][9][10]

-

Condensation to form Pantothenate: Finally, the enzyme pantothenate synthetase (PS), encoded by the panC gene, catalyzes the ATP-dependent condensation of pantoate and β-alanine to form this compound.[11][12][13]

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes the reported kinetic parameters for the enzymes of the pantothenate biosynthesis pathway in E. coli.

| Enzyme (Gene) | Substrate | K_m (µM) | k_cat (s⁻¹) | Optimal pH | Optimal Temp. (°C) |

| PanB (KPHMT) | α-Ketoisovalerate | - | - | 7.0-7.6 | 70-80 |

| PanC (PS) | Pantoate | 63 | - | - | - |

| β-Alanine | 150 | - | - | - | |

| ATP | 100 | - | - | - | |

| PanD (ADC) | L-Aspartate | 151 ± 16 | 0.57 | ~7.5 | 55 |

| L-Aspartate | 80 | - | 6.8 | 37 | |

| L-Aspartate | 160 | - | 7.5 | - | |

| PanE (KPR) | Ketopantoate | 60 | 40 | - | - |

| NADPH | 20 | - | - | - | |

| Ketopantoate | 30 | - | - | - | |

| NADPH | 7.3 | - | - | - | |

| Ketopantoate | 120 | - | - | - | |

| NADPH | 4 | - | - | - |

Metabolite Concentrations

The intracellular concentrations of pantothenate and related metabolites in E. coli can vary depending on the growth conditions.

| Metabolite | Concentration (nmol/g dry weight) | Growth Condition |

| Pantothenate | ~100-200 | Glucose minimal medium |

| Coenzyme A | ~150-300 | Glucose minimal medium |

Note: These are approximate values and can be influenced by factors such as growth phase and nutrient availability.

Regulation of the Pathway

The this compound biosynthesis pathway is subject to regulation at multiple levels to ensure an adequate supply of CoA while preventing wasteful overproduction.

-

Feedback Inhibition: The final product of the extended pathway, Coenzyme A, is a known feedback inhibitor of pantothenate kinase (CoaA), the first enzyme in the conversion of pantothenate to CoA.[1] There is also evidence that later intermediates in the pantothenate pathway, such as pantoate and pantothenate itself, can inhibit PanB.[2]

-

Transcriptional Regulation: The panB and panC genes are located in an operon and are likely co-transcribed.[1]

-

Protein-Protein Interactions: In E. coli, the activity of aspartate 1-decarboxylase (PanD) is regulated by its interaction with the protein PanZ. The PanD-PanZ complex formation is dependent on the presence of CoA or acetyl-CoA, providing a mechanism to control the supply of β-alanine in response to the cellular CoA status.

Experimental Protocols

Gene Knockout of a pan Gene (e.g., panD) using CRISPR/Cas9

This protocol outlines a general workflow for creating a gene knockout of a pan gene in E. coli using the CRISPR/Cas9 system.

Methodology:

-

gRNA Design: Design a 20-nucleotide guide RNA (gRNA) sequence specific to the coding region of the target pan gene. Ensure the gRNA is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG) in the genomic DNA.

-

Plasmid Construction: Synthesize and clone the designed gRNA into a suitable CRISPR plasmid vector (e.g., pCRISPR).

-

Donor DNA Design: Design a double-stranded DNA donor template of approximately 80-100 bp. This donor should contain regions of homology (homology arms) flanking the target deletion site.

-

Host Strain Preparation: Transform E. coli with a plasmid expressing the Cas9 nuclease and the λ-Red recombination system (e.g., pCasRed).[14]

-

Co-transformation: Prepare electrocompetent cells of the pCasRed-containing strain and co-transform with the gRNA-expressing plasmid and the linear donor DNA.

-

Selection and Verification: Select for successful transformants on agar plates containing the appropriate antibiotics. Verify the gene knockout by colony PCR using primers flanking the target gene and confirm by Sanger sequencing.

-

Plasmid Curing: Cure the CRISPR and Cas9 plasmids from the verified knockout strain.

Recombinant Expression and Purification of a Pan Enzyme (e.g., PanC)

This protocol describes a general method for the overexpression and purification of a His-tagged Pan enzyme from E. coli.

Methodology:

-

Cloning: Amplify the panC gene from E. coli genomic DNA by PCR and clone it into a suitable expression vector containing an N- or C-terminal polyhistidine (His6) tag (e.g., pET series vectors).

-

Transformation: Transform the expression construct into a suitable E. coli expression host strain, such as BL21(DE3).

-

Expression: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture for 3-4 hours at 30°C.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

-

Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM).

-

Elution: Elute the bound His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Analysis: Analyze the purity of the eluted fractions by SDS-PAGE.

Enzyme Activity Assays

4.3.1. PanB (Ketopantoate Hydroxymethyltransferase) Assay

-

Principle: The activity can be measured by monitoring the formation of ketopantoate from α-ketoisovalerate.

-

Reaction Mixture: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM 5,10-methylenetetrahydrofolate, 10 mM α-ketoisovalerate, and purified PanB enzyme.

-

Procedure: Incubate the reaction mixture at 37°C. Stop the reaction at various time points and quantify the amount of ketopantoate produced using a suitable method, such as HPLC.

4.3.2. PanC (Pantothenate Synthetase) Assay

-

Principle: The formation of AMP from the PanC-catalyzed reaction can be coupled to the reactions of myokinase, pyruvate kinase, and lactate dehydrogenase, and the decrease in absorbance of NADH at 340 nm is measured.[15]

-

Reaction Mixture: 100 mM Tris-HCl (pH 8.5), 10 mM MgCl₂, 20 mM KCl, 2 mM ATP, 5 mM phosphoenolpyruvate, 0.2 mM NADH, 10 units of myokinase, 5 units of pyruvate kinase, 10 units of lactate dehydrogenase, 5 mM pantoate, 10 mM β-alanine, and purified PanC enzyme.

-

Procedure: Monitor the decrease in absorbance at 340 nm at 25°C using a spectrophotometer.

4.3.3. PanD (Aspartate 1-Decarboxylase) Assay

-

Principle: The production of β-alanine from L-aspartate can be quantified.

-

Reaction Mixture: 100 mM potassium phosphate buffer (pH 7.0), 10 mM L-aspartate, and purified PanD enzyme.

-

Procedure: Incubate the reaction at 37°C. Terminate the reaction at different time intervals and measure the amount of β-alanine produced by HPLC after derivatization (e.g., with o-phthalaldehyde).[9]

4.3.4. PanE (Ketopantoate Reductase) Assay

-

Principle: The activity is determined by monitoring the oxidation of NADPH to NADP⁺, which results in a decrease in absorbance at 340 nm.[3][5]

-

Reaction Mixture: 100 mM potassium phosphate buffer (pH 7.0), 0.2 mM NADPH, 1 mM ketopantoate, and purified PanE enzyme.

-

Procedure: Initiate the reaction by adding the enzyme and monitor the decrease in absorbance at 340 nm at 25°C.[5]

Conclusion

The this compound biosynthesis pathway in E. coli is a well-characterized and essential metabolic route. The enzymes involved present attractive targets for the development of novel antimicrobial agents due to their absence in mammals. This guide provides a foundational understanding of the pathway's core components, its regulation, and key experimental methodologies for its study. The presented quantitative data and detailed protocols offer a valuable resource for researchers aiming to further investigate this pathway for basic scientific understanding or for the development of new therapeutic strategies.

References

- 1. Biosynthesis of this compound and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Kinetic and mechanistic analysis of the E. coli panE-encoded ketopantoate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Crystal structure of Escherichia coli ketopantoate reductase at 1.7 A resolution and insight into the enzyme mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ketopantoate Reductase | Wood Lab [woodlab.franklinresearch.uga.edu]

- 8. uniprot.org [uniprot.org]

- 9. Escherichia coli L-aspartate-alpha-decarboxylase: preprotein processing and observation of reaction intermediates by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. uniprot.org [uniprot.org]

- 12. uniprot.org [uniprot.org]

- 13. Pantothenate synthetase of Escherichia coli B. I. Physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pantothenate transport in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

The Unveiling of a Metabolic Linchpin: A Technical Guide to the Discovery and Characterization of Coenzyme A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme A (CoA) stands as a cornerstone of intermediary metabolism, a ubiquitous and essential cofactor orchestrating a vast array of biochemical reactions. Its discovery and subsequent characterization marked a pivotal moment in our understanding of cellular energetics and biosynthesis, revealing the intricate chemical logic that underpins life. This technical guide provides an in-depth exploration of the seminal discoveries that brought Coenzyme A to light, its detailed biochemical and physical properties, the experimental methodologies that defined it, and its central role in key metabolic pathways. For the drug development professional, a thorough understanding of CoA's function and the pathways it governs is critical for identifying novel therapeutic targets and developing innovative treatments for a range of metabolic and other diseases.

The Discovery of Coenzyme A: A Historical Perspective

The journey to uncover Coenzyme A was spearheaded by the pioneering work of Fritz Albert Lipmann. In 1945, while studying acetylation reactions in pigeon liver extracts, Lipmann identified a heat-stable cofactor essential for these processes.[1][2] This molecule, which he named Coenzyme A (the 'A' standing for acetylation), was found to be a crucial link between glycolysis and the citric acid cycle.[3] For his discovery and its profound implications for understanding intermediary metabolism, Fritz Lipmann was awarded the Nobel Prize in Physiology or Medicine in 1953.[1][4][5] The early 1950s saw the complete elucidation of its complex chemical structure, a collaborative effort involving Lipmann's group at Harvard Medical School and Massachusetts General Hospital, and researchers at the Lister Institute in London.[6]

Biochemical and Physical Characterization of Coenzyme A

Coenzyme A is a complex molecule comprising three key components: a β-mercaptoethylamine unit, the vitamin pantothenic acid (Vitamin B5), and a 3'-phospho-adenosine diphosphate (3'-P-ADP) moiety.[7] The reactive thiol (-SH) group on the β-mercaptoethylamine is the business end of the molecule, forming high-energy thioester bonds with acyl groups. This ability to carry and transfer acyl groups is central to its biological function.

Quantitative Properties of Coenzyme A

A summary of the key quantitative properties of Coenzyme A is presented in the table below, providing essential data for researchers working with this vital coenzyme.

| Property | Value | Reference |

| Chemical Formula | C21H36N7O16P3S | [6] |

| Molar Mass | 767.535 g/mol | [6] |

| UV-vis (λmax) | 259.5 nm | [6] |

| Molar Absorptivity (ε) at 259 nm | 16,800 M⁻¹cm⁻¹ | [6][8] |

| Appearance | White solid/powder | [9] |

| Stability | Aqueous solutions are unstable above pH 8. Stock solutions are relatively stable when frozen at pH 2-6. | [6] |

Key Metabolic Pathways Involving Coenzyme A

Coenzyme A, primarily in its acetylated form (Acetyl-CoA), is a central hub in metabolism, connecting catabolic and anabolic pathways.

The Citric Acid Cycle

Acetyl-CoA serves as the primary entry point for two-carbon units into the citric acid cycle (also known as the Krebs cycle or TCA cycle). The condensation of acetyl-CoA with oxaloacetate to form citrate is the first committed step of this crucial energy-generating pathway.[6][10]

References

- 1. The Citric Acid Cycle and Fatty Acid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. content.abcam.com [content.abcam.com]

- 6. Coenzyme A - Wikipedia [en.wikipedia.org]

- 7. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of Coenzyme A in Cells and Tissues [jove.com]

- 9. Coenzyme A | C21H36N7O16P3S | CID 87642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. What is the role of coenzyme A in the cell? | AAT Bioquest [aatbio.com]

Metabolic Fates of Pantothenic Acid: A Guide to Precursors, Derivatives, and Coenzyme A Biosynthesis

Introduction

Pantothenic acid, also known as vitamin B5, is a water-soluble vitamin essential for all known forms of life.[1][2] Its name, derived from the Greek "pantothen," meaning "from everywhere," reflects its widespread availability in various foods.[3][4] The primary and most critical function of this compound is to serve as the exclusive precursor for the biosynthesis of Coenzyme A (CoA) and the prosthetic group of Acyl Carrier Protein (ACP).[2][5][6] CoA is a central and indispensable cofactor in intermediary metabolism, participating in over 70 enzymatic pathways, including the synthesis and oxidation of fatty acids, the operation of the tricarboxylic acid (TCA) cycle, and the synthesis of lipids, neurotransmitters, and hormones.[3][7][8] This technical guide provides an in-depth exploration of the metabolic precursors of this compound, its conversion into the biologically active Coenzyme A, and the functions of its key derivatives. It is intended for researchers, scientists, and professionals in drug development who are focused on metabolic pathways and their therapeutic potential.

De Novo Biosynthesis of this compound

While humans and other animals must obtain this compound from their diet, most bacteria, archaea, and plants can synthesize it de novo.[3][7][9] The synthesis pathway involves the condensation of two key precursors: β-alanine and D-pantoate.[9][10]

-

β-alanine synthesis : This precursor is derived from the amino acid L-aspartate, which undergoes decarboxylation catalyzed by aspartate-α-decarboxylase (PanD).[9][10]

-

D-pantoate synthesis : The synthesis of D-pantoate begins with α-ketoisovalerate, an intermediate in the biosynthesis of valine.[10] α-ketoisovalerate is first converted to α-ketopantoate by ketopantoate hydroxymethyltransferase (PanB).[10] Subsequently, α-ketopantoate is reduced to D-pantoate by ketopantoate reductase (PanE), a reaction that utilizes NADPH.[10]

The final step is the ATP-dependent condensation of D-pantoate and β-alanine, a reaction catalyzed by pantothenate synthetase (PanC), to form this compound.[10]

The Canonical Pathway: Conversion of this compound to Coenzyme A

In all organisms, the conversion of this compound into CoA is a conserved five-step enzymatic pathway that requires this compound, cysteine, and four molecules of ATP.[3][7][9]

-

Phosphorylation of Pantothenate : The pathway is initiated by the phosphorylation of this compound to 4'-phosphopantothenate. This is the committed and primary regulatory step, catalyzed by pantothenate kinase (PanK or CoaA).[3][5][10] This step is subject to feedback inhibition by CoA and its thioesters (e.g., acetyl-CoA), which competitively inhibit PanK activity.[7][11][12][13]

-

Addition of Cysteine : Phosphopantothenoylcysteine synthetase (PPCS or CoaB) catalyzes the addition of a cysteine molecule to 4'-phosphopantothenate, forming 4'-phospho-N-pantothenoylcysteine (PPC). This reaction is coupled with ATP hydrolysis.[3][7]

-

Decarboxylation : PPC is then decarboxylated by phosphopantothenoylcysteine decarboxylase (PPCDC or CoaC) to produce 4'-phosphopantetheine.[10][12]

-

Adenylylation : 4'-phosphopantetheine is adenylylated by phosphopantetheine adenylyltransferase (PPAT or CoaD), which transfers an AMP moiety from ATP to form dephospho-CoA.[7][10]

-

Final Phosphorylation : The final step is the phosphorylation of the 3'-hydroxyl group of the ribose moiety of dephospho-CoA by dephospho-CoA kinase (DPCK or CoaE) to yield the final product, Coenzyme A.[7]

In mammals, the last two steps are catalyzed by a bifunctional enzyme known as Coenzyme A Synthase (COASY).[7]

Key Derivatives and Their Functions

Coenzyme A (CoA)

CoA is a highly versatile molecule that acts as a carrier of acyl groups, most notably as acetyl-CoA.[7] Its functions are central to metabolism:

-

Energy Metabolism : Acetyl-CoA is the entry point for the TCA cycle, where it is oxidized to produce ATP.[3] It is also crucial for the β-oxidation of fatty acids.[1]

-

Biosynthesis : Acetyl-CoA is a fundamental building block for the synthesis of fatty acids, cholesterol, steroid hormones, and the neurotransmitter acetylcholine.[1]

-

Acylation and Acetylation : CoA is involved in acylation and acetylation reactions that modify proteins, affecting signal transduction and enzyme function.[3]

4'-Phosphopantetheine

This intermediate of CoA synthesis also functions as a prosthetic group, covalently attached to a conserved serine residue of specific carrier proteins.[1][2] It acts as a "swinging arm" to shuttle reaction intermediates between active sites within multi-enzyme complexes.[1] The most prominent example is Acyl Carrier Protein (ACP), which is essential for fatty acid synthesis.[3] The transfer of the 4'-phosphopantetheinyl moiety from CoA to an apo-enzyme is required to convert it into a fully active holo-enzyme.[1]

Pantethine

Pantethine is a dimeric form of pantetheine (a derivative of this compound) linked by a disulfide bond. It is available as a dietary supplement and has been studied for its potential to lower cholesterol and triglyceride levels.[14][15]

Salvage Pathways

In addition to de novo synthesis, cells utilize salvage pathways to recycle CoA and its precursors. When found in foods, most this compound exists as CoA or bound to ACP.[3] For absorption, these forms must be hydrolyzed to free this compound.[3][13]

-

Intestinal Digestion : In the intestinal lumen, CoA and ACP are hydrolyzed to 4'-phosphopantetheine.[3]

-

Dephosphorylation : 4'-phosphopantetheine is dephosphorylated to pantetheine.[3]

-

Hydrolysis : The intestinal enzyme pantetheinase hydrolyzes pantetheine into free this compound and cysteamine.[3][8][13]

-

Absorption : Free this compound is then absorbed by intestinal cells via a sodium-dependent active transporter.[3]

Inside the cell, a similar degradation of CoA can occur, releasing 4'-phosphopantetheine, which can be recycled back into the CoA synthesis pathway, bypassing the first three steps.[5][16] This salvage mechanism provides an efficient route to replenish the cellular CoA pool.

Quantitative Metabolic Data

Understanding the kinetics and concentrations of the metabolites and enzymes in the pantothenate metabolic network is crucial for research and drug development.

Table 1: Kinetic Parameters of Human Pantothenate Kinase 3 (PanK3) Data from product inhibition experiments indicating an ordered kinetic mechanism with ATP as the leading substrate.

| Substrate | KM (µM) | Inhibitor | Inhibition Type | Reference |

| ATP | 311 ± 53 | ADP | Competitive vs. ATP | [17] |

| Pantothenate | 14 ± 0.1 | ADP | Mixed-type vs. Pantothenate | [17] |

Table 2: IC₅₀ Values of Inhibitor PZ-2891 Against Pantothenate Kinase Isoforms IC₅₀ values determined using a radiochemical kinase assay.

| Isoform | IC₅₀ (nM) | Reference |

| Human PANK1β | 40.2 ± 4.4 | [18] |

| Human PANK2 | 0.7 ± 0.08 | [18] |

| Human PANK3 | 1.3 ± 0.2 | [18] |

| Mouse PanK1β | 48.7 ± 5.1 | [18] |

| Mouse PanK2 | 1.0 ± 0.1 | [18] |

| Mouse PanK3 | 1.9 ± 0.2 | [18] |

Table 3: Age- and Sex-Specific Reference Intervals for Serum Vitamin B5 (ng/mL) Data from a cross-sectional study in a pediatric population using LC-MS/MS.

| Age Group | Male | Female | Reference |

| 1–5 years | 31.57–169.31 | 31.10–166.20 | [19] |

| 6–11 years | 24.23–127.57 | 23.93–114.79 | [19] |

| ≥12 years | 25.36–95.37 | 18.56–122.55 | [19] |

Key Experimental Protocols

Detailed and robust experimental methods are essential for studying the metabolism of this compound. Below are summaries of key assay methodologies.

Protocol 1: Pantothenate Kinase (PanK) Activity Assay (Radiometric)

This assay measures the ability of PanK to phosphorylate radiolabeled pantothenate. It is a highly sensitive method for determining enzyme kinetics and inhibitor efficacy.[20][21]

Methodology:

-

Reaction Mixture Preparation : Prepare a reaction buffer containing Tris-HCl, MgCl₂, ATP, and the enzyme source (e.g., purified PanK or cell lysate).

-

Initiation : Start the reaction by adding D-[1-¹⁴C]pantothenate to the reaction mixture. For inhibitor studies, the compound of interest is pre-incubated with the enzyme.

-

Incubation : Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.

-

Termination : Stop the reaction by adding a quenching agent, such as Somogyi reagent, which precipitates the unreacted [¹⁴C]pantothenate along with the protein.[20]

-

Separation : Centrifuge the samples to pellet the precipitate. The supernatant contains the product, [¹⁴C]4'-phosphopantothenate.

-

Quantification : Measure the radioactivity in an aliquot of the supernatant using a liquid scintillation counter. The amount of radioactivity is directly proportional to the PanK activity.

Protocol 2: Coenzyme A (CoA) Quantification Assay (Colorimetric/Fluorometric)

This assay provides a simple and high-throughput method to measure total CoA levels in biological samples.[22][23]

Methodology:

-

Sample Preparation : Homogenize tissue or cell samples in an appropriate buffer. Deproteinize the sample, for example, by passing it through a 10 kDa molecular weight cutoff spin column.[24]

-

Step 1 - Acyl-CoA Formation : In the first enzymatic step, CoA is converted to acyl-CoA by Acyl-CoA Synthetase in the presence of a substrate.

-

Step 2 - Oxidation & Detection : In the second step, Acyl-CoA Oxidase acts on the newly formed acyl-CoA, producing an enoyl-CoA and hydrogen peroxide (H₂O₂).[22][23]

-

Signal Generation : The resulting H₂O₂ reacts with a specific probe (e.g., OxiRed Probe) in the presence of a peroxidase to generate a colored or fluorescent product.[22]

-

Measurement : Read the absorbance (e.g., at 570 nm) or fluorescence (e.g., Ex/Em = 535/587 nm) using a microplate reader.

-

Quantification : Determine the CoA concentration by comparing the signal to a standard curve generated with known concentrations of CoA.

Conclusion

This compound is a vital nutrient whose metabolic significance is defined by its role as the sole precursor to Coenzyme A. The biosynthetic pathway converting this compound to CoA is a highly conserved and tightly regulated process, with pantothenate kinase serving as the key control point. The derivatives of this pathway, particularly CoA and the 4'-phosphopantetheine prosthetic group, are fundamental to hundreds of metabolic reactions essential for cellular energy, biosynthesis, and signaling. A thorough understanding of these metabolic pathways, supported by robust quantitative data and experimental protocols, is critical for researchers investigating metabolic diseases, developing novel antimicrobial agents targeting these unique pathways, and exploring the therapeutic potential of this compound derivatives.

References

- 1. This compound | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 2. Biosynthesis of this compound and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. drugs.com [drugs.com]

- 5. researchgate.net [researchgate.net]

- 6. cambridge.org [cambridge.org]

- 7. Coenzyme A - Wikipedia [en.wikipedia.org]

- 8. eujournal.org [eujournal.org]

- 9. books.rsc.org [books.rsc.org]

- 10. Biosynthesis of this compound and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of coenzyme A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. coenzyme A biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Vitamin B5 (this compound) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. This compound and pantethine as therapeutic supplements | Research Starters | EBSCO Research [ebsco.com]

- 15. Complementary and Alternative Medicine - Vitamin B5 (this compound) [ssl.adam.com]

- 16. researchgate.net [researchgate.net]

- 17. Modulation of Pantothenate Kinase 3 Activity by Small Molecules that Interact with the Substrate/Allosteric Regulatory Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. enach.org [enach.org]

- 19. Frontiers | Development and validation of age- and sex-specific reference intervals for serum vitamin B5 in Henan pediatric population by LC-MS/MS [frontiersin.org]

- 20. Pantothenate kinase assay [bio-protocol.org]

- 21. A therapeutic approach to pantothenate kinase associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Coenzyme A Assay Kit (ab102504) | Abcam [abcam.com]

- 23. assaygenie.com [assaygenie.com]

- 24. A Pantothenate Kinase-Deficient Mouse Model Reveals a Gene Expression Program Associated with Brain Coenzyme A Reduction - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of Pantothenate Transporter Proteins: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the structure, function, and experimental analysis of transporters crucial for the uptake of vitamin B5.

Pantothenate (vitamin B5) is an essential nutrient for all living organisms, serving as the precursor for the biosynthesis of coenzyme A (CoA), a vital cofactor in numerous metabolic pathways.[1][2] The transport of pantothenate across cellular membranes is a critical process mediated by a diverse family of transporter proteins. Understanding the molecular characteristics of these transporters is paramount for elucidating fundamental cellular processes and for the development of novel therapeutic agents, particularly in the fields of infectious diseases and oncology. This technical guide provides a comprehensive overview of the characterization of pantothenate transporter proteins, with a focus on their classification, structure-function relationships, and the experimental methodologies employed in their investigation.

Classification and Diversity of Pantothenate Transporters

Pantothenate transporters are a functionally conserved but structurally diverse group of membrane proteins found across all domains of life. They can be broadly categorized based on their energy coupling mechanisms and substrate specificities.

Prokaryotic Transporters:

-

Energy-Coupling Factor (ECF) Transporters: A prominent family in prokaryotes, ECF transporters are a subclass of ATP-binding cassette (ABC) transporters.[3][4][5] They utilize the energy from ATP hydrolysis to drive the uptake of essential micronutrients, including B-vitamins like pantothenate.[3][4][5] A notable example is the ECF transporter for pantothenate (PanT) from Streptococcus pneumoniae.[3][4][5] These transporters are considered promising targets for anti-infective drugs.[3][4][5] Structurally, ECF transporters consist of four domains: two cytoplasmic ATPases (EcfA and EcfA'), a membrane-embedded substrate-binding protein (EcfS or S-component), and a transmembrane protein (EcfT) that links the other components.[4]

-

Major Facilitator Superfamily (MFS) Transporters: This superfamily includes transporters like PanF in E. coli, which is a cation-dependent permease.[1] VdPAT1 from the phytopathogenic fungus Verticillium dahliae is another example, belonging to the MFS superfamily and essential for its growth and pathogenicity.[6]

Eukaryotic Transporters:

-

Sodium-Dependent Multivitamin Transporters (SMVT): In mammals, the primary mechanism for pantothenate uptake is through the sodium-dependent multivitamin transporter (SMVT), encoded by the SLC5A6 gene.[7] This transporter is unique in its ability to transport three unrelated water-soluble vitamins: pantothenate, biotin, and lipoate.[7] The transport process is active, energized by both the transmembrane sodium ion gradient and the membrane potential.[7] SMVT is ubiquitously expressed in mammalian tissues, highlighting its physiological importance.[7]

-

Proton-Coupled Transporters: In the human malaria parasite Plasmodium falciparum, pantothenate uptake is mediated by a novel H+-coupled transporter, PfPAT.[8][9][10][11] This transporter has a low affinity for pantothenate and is distinct from the Na+-coupled transporters found in mammalian cells, making it an attractive drug target.[8][10][11]

-

Plant Transporters: In plants, the pantothenate synthesis pathway is compartmentalized, necessitating the transport of intermediates across different organelles.[12] The BASS1 protein in Arabidopsis thaliana has been identified as a plastidial pantoate transporter, playing a potential role in pantothenate synthesis.[12][13]

Quantitative Data on Pantothenate Transporters

The functional characterization of pantothenate transporters involves the determination of key kinetic and binding parameters. This data is crucial for comparing transporter efficiency, understanding substrate specificity, and evaluating the potency of potential inhibitors.

| Transporter | Organism | Substrate(s) | Km (µM) | Vmax (pmol/mg protein/min) | Ion-dependency | Inhibitors | Reference(s) |

| SMVT | Human (placental choriocarcinoma cells) | Pantothenate, Biotin, Lipoate | 2.1 ± 0.2 | 34.1 ± 1.2 | Na+ | - | [14] |

| PfPAT | Plasmodium falciparum | Pantothenate | ~23,000 | - | H+ | Phloretin, p-chloromercuribenzene sulfonate | [9][10][11] |

| PanS | Salmonella enterica | Ketopantoate, Pantoate | - | - | - | - | [15] |

Note: The Vmax value for SMVT was converted from pmol/mg of protein per 10 min to per min.

Experimental Protocols for Transporter Characterization

A variety of experimental techniques are employed to characterize the structure and function of pantothenate transporters. Below are detailed methodologies for some of the key experiments.

Expression and Purification of Transporter Proteins

Objective: To produce sufficient quantities of the transporter protein for functional and structural studies.

Methodology:

-

Cloning and Expression: The gene encoding the pantothenate transporter is cloned into a suitable expression vector (e.g., pET vector for E. coli expression). The vector often includes an affinity tag (e.g., His-tag) for purification. The plasmid is then transformed into a suitable expression host.

-

Cell Culture and Induction: The expression host is cultured to a desired cell density. Protein expression is then induced by adding an appropriate inducer (e.g., IPTG for the lac operon-based systems).

-

Membrane Preparation: Cells are harvested and lysed. The cell membrane fraction containing the overexpressed transporter is isolated by ultracentrifugation.

-

Solubilization: The membrane proteins are solubilized from the lipid bilayer using a suitable detergent (e.g., DDM, LDAO).

-

Affinity Chromatography: The solubilized protein is purified using affinity chromatography based on the engineered tag (e.g., Ni-NTA resin for His-tagged proteins).

-

Size-Exclusion Chromatography: Further purification and assessment of the oligomeric state of the protein are performed using size-exclusion chromatography.

Transport Activity Assay using Proteoliposomes

Objective: To measure the transport activity of the purified protein in a controlled lipid environment. This is considered a gold-standard method for validating transporter function.[16]

Methodology:

-

Proteoliposome Reconstitution: The purified transporter protein is reconstituted into artificial lipid vesicles (liposomes) at a specific protein-to-lipid ratio (e.g., 1:125).[4][5] The liposomes are prepared with a defined internal buffer composition.

-

Transport Initiation: The proteoliposomes are incubated with a radiolabeled substrate (e.g., [3H]pantothenate) in an external buffer. Transport is initiated by the addition of an energy source, such as MgATP for ECF transporters.[4][5]

-

Time-course Measurement: Aliquots of the reaction mixture are taken at different time points and the reaction is stopped (e.g., by rapid filtration on ice-cold buffer).

-

Quantification: The amount of radiolabeled substrate accumulated inside the proteoliposomes is measured using scintillation counting.

-

Data Analysis: The initial rate of uptake is calculated from the time-course data. Kinetic parameters (Km and Vmax) can be determined by measuring the uptake at various substrate concentrations.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To measure the binding affinity of substrates or inhibitors to the transporter protein in real-time.

Methodology:

-

Chip Preparation: The purified transporter protein is immobilized on the surface of an SPR sensor chip.

-

Analyte Injection: A solution containing the analyte (e.g., a potential inhibitor) at various concentrations is flowed over the chip surface.

-

Signal Detection: The binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

-

Data Analysis: The binding data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) is calculated (KD = kd/ka).

Genetic Complementation Assay

Objective: To functionally validate a putative transporter gene by its ability to rescue a growth defect in a mutant strain that lacks the endogenous transporter.

Methodology:

-

Mutant Strain: A mutant strain of an organism (e.g., E. coli, Saccharomyces cerevisiae) that is deficient in the uptake of pantothenate and cannot grow on a medium with low concentrations of this vitamin is used.[8][9][17]

-

Transformation: The mutant strain is transformed with a plasmid carrying the putative pantothenate transporter gene under the control of an appropriate promoter. A control transformation with an empty vector is also performed.

-

Growth Assay: The transformed cells are plated on a minimal medium containing a low, growth-limiting concentration of pantothenate.

-

Analysis: Complementation is confirmed if the cells expressing the putative transporter gene show restored growth compared to the cells with the empty vector.[8][9][17]

Visualizing Workflows and Pathways

Diagrams are essential for visualizing complex biological processes and experimental workflows. The following diagrams are generated using the DOT language for Graphviz.

References

- 1. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents [frontiersin.org]

- 3. Expression and characterization of pantothenate energy-coupling factor transporters as an anti-infective drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expression and characterization of pantothenate energy‐coupling factor transporters as an anti‐infective drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | VdPAT1 encoding a pantothenate transporter protein is required for fungal growth, mycelial penetration and pathogenicity of Verticillium dahliae [frontiersin.org]

- 7. Structure and function of mammalian sodium-dependent multivitamin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification and functional analysis of the primary pantothenate transporter, PfPAT, of the human malaria parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification and Functional Analysis of the Primary Pantothenate Transporter, PfPAT, of the Human Malaria Parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. H+-coupled pantothenate transport in the intracellular malaria parasite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. portlandpress.com [portlandpress.com]

- 13. A plastidial pantoate transporter with a potential role in pantothenate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of a sodium-dependent vitamin transporter mediating the uptake of pantothenate, biotin and lipoate in human placental choriocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The STM4195 gene product (PanS) transports coenzyme A precursors in Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pnas.org [pnas.org]

An In-depth Technical Guide on the Function and Regulation of Pantothenate Kinase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantothenate kinase (PanK) is a critical enzyme that catalyzes the initial and rate-limiting step in the biosynthesis of Coenzyme A (CoA), an essential cofactor in all living organisms. CoA plays a pivotal role in numerous metabolic processes, including the citric acid cycle, fatty acid metabolism, and the synthesis of various biomolecules. Due to its central role in cellular metabolism, the function and activity of PanK are tightly regulated. In mammals, four distinct isoforms of PanK (PanK1α, PanK1β, PanK2, and PanK3) are expressed from three genes, each with unique regulatory properties and subcellular localizations. Dysregulation of PanK activity is associated with several human diseases, most notably Pantothenate Kinase-Associated Neurodegeneration (PKAN), a rare genetic disorder caused by mutations in the PANK2 gene. This technical guide provides a comprehensive overview of the function, structure, and intricate regulatory mechanisms of pantothenate kinase, with a focus on the mammalian isoforms. It includes a compilation of quantitative data on enzyme kinetics and inhibitor sensitivities, detailed experimental protocols for key assays, and visual representations of regulatory pathways and experimental workflows to serve as a valuable resource for researchers and professionals in drug development.

Introduction to Pantothenate Kinase

Pantothenate kinase (EC 2.7.1.33) catalyzes the phosphorylation of pantothenate (vitamin B5) to 4'-phosphopantothenate, utilizing a molecule of ATP as the phosphate donor. This reaction is the committed step in the universal five-step CoA biosynthetic pathway.[1][2][3] The subsequent enzymatic reactions lead to the formation of CoA, a vital cofactor for a multitude of biochemical reactions involving the transfer of acyl groups.[2][4]

The regulation of CoA levels is crucial for maintaining cellular homeostasis, and PanK serves as the primary control point in this pathway.[3][5] The activity of PanK is modulated by feedback inhibition from CoA and its thioesters, such as acetyl-CoA.[2][5][6] This allosteric regulation allows the cell to adjust the rate of CoA synthesis in response to its metabolic state.

In mammals, the PanK family consists of four isoforms: PanK1α and PanK1β, which are splice variants of the PANK1 gene, and PanK2 and PanK3, encoded by the PANK2 and PANK3 genes, respectively.[6][7] These isoforms share a highly conserved catalytic core but differ in their N-terminal regions, which influences their regulatory properties and subcellular distribution.[2][6]

-

PanK1α: Primarily localized to the nucleus.[2]

-

PanK1β: Found in the cytosol.[2]

-

PanK2: The human isoform is targeted to the mitochondria and nucleus, while the mouse isoform is cytosolic.[2][6]

-

PanK3: Predominantly a cytosolic enzyme.[2]

Mutations in the PANK2 gene that lead to a loss or reduction of PanK2 protein function are the cause of Pantothenate Kinase-Associated Neurodegeneration (PKAN), a debilitating neurological disorder characterized by iron accumulation in the brain.[8][9] This link to human disease underscores the importance of understanding the function and regulation of PanK for the development of potential therapeutic interventions.

Catalytic Mechanism and Structure

Mammalian pantothenate kinases (PanK-II type) function as homodimers.[5] The catalytic mechanism is proposed to be a concerted process with a dissociative transition state.[2] The reaction follows an ordered kinetic mechanism where ATP binds first, followed by pantothenate.[5][10] After the phosphoryl transfer, 4'-phosphopantothenate is released, followed by ADP.[6]

Key residues in the active site are involved in binding ATP and pantothenate and facilitating the phosphoryl transfer. Aspartate, asparagine, histidine, and arginine residues play crucial roles in catalysis.[2] Specifically, a conserved lysine residue is essential for ATP binding.[2]

The three-dimensional structures of human PanK1α and PanK3 in complex with the feedback inhibitor acetyl-CoA have been determined.[11] These structures reveal that each monomer adopts a fold characteristic of the actin kinase superfamily. The inhibitor-bound structures provide a molecular basis for the allosteric regulation by CoA thioesters, showing how acetyl-CoA binding can induce a conformational change that prevents ATP from accessing the active site.[11]

Quantitative Data

Kinetic Parameters of Mammalian Pantothenate Kinase Isoforms

The kinetic properties of the PanK isoforms vary, reflecting their distinct regulatory roles in different cellular compartments and tissues. The Michaelis-Menten constant (Km) for the substrates ATP and pantothenate, and the maximum reaction velocity (Vmax) are key parameters for characterizing enzyme activity.

| Isoform | Substrate | Km (µM) | Vmax (pmol/min/mg) | Organism | Reference |

| PanK2 | Pantothenate | 25.4 | 92.0 | Human | [12] |

| ATP | 63.6 | 90.2 | Human | [12] | |

| PanK3 | Pantothenate | 14 ± 0.1 | - | Human | [5] |

| ATP | 311 ± 53 | - | Human | [5] | |

| ATP (mutant S195V) | 191 ± 27 | - | Human | [5] | |

| Pantothenate (mutant S195V) | 151 ± 16 | - | Human | [5] | |

| PanK (Aspergillus nidulans) | Pantothenate | 60 | - | Fungus | [13] |

| ATP | 145 | - | Fungus | [13] | |

| PanK-III (Thermotoga maritima) | Pantothenate | 40.3 ± 3.3 | - | Bacterium | [14] |

| ATP | 6040 ± 710 | - | Bacterium | [14] |

Note: Vmax values for all human isoforms were not consistently available in the literature under comparable conditions. The provided Vmax for PanK2 is from a specific study and may not be directly comparable to other isoforms without further standardization.

Inhibitory Constants (IC50) of Modulators for Mammalian PanK Isoforms

The sensitivity of PanK isoforms to various inhibitors is a critical aspect of their regulation and a key consideration for drug development. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Inhibitor | PanK1β IC50 (µM) | PanK2 IC50 (µM) | PanK3 IC50 (µM) | Reference |

| Acetyl-CoA | ~5 | ~0.1 | 1 | [2][7] |

| PANKi | 0.070 | 0.092 | 0.025 | [12] |

| Fusidic acid | - | - | 0.1 | [15] |

| Rosiglitazone | - | - | 2.9 | [15] |

| Pioglitazone | - | - | 5.3 | [15] |

| Glyburide | - | - | 8.5 | [15] |

| Glipizide | - | - | 8.5 | [15] |

| PZ-2724 | - | - | 1.1 | [16] |

Regulation of Pantothenate Kinase

The activity and expression of pantothenate kinases are tightly controlled at multiple levels, including allosteric regulation, transcriptional control, and potentially post-translational modifications.

Allosteric Regulation

The primary mechanism for the rapid control of PanK activity is allosteric feedback inhibition by CoA and its thioesters, particularly acetyl-CoA.[2][5][6] This inhibition is competitive with respect to ATP, with acetyl-CoA binding to a site that overlaps with the ATP binding pocket, thereby preventing the binding of the substrate.[6] The different PanK isoforms exhibit varying sensitivities to acetyl-CoA inhibition, which reflects their adaptation to the metabolic environments of their respective subcellular locations.[2][7] For instance, the mitochondrial PanK2 is the most stringently inhibited isoform, consistent with the high concentrations of acetyl-CoA in the mitochondria.[2][17]

Conversely, long-chain acyl-carnitines, such as palmitoylcarnitine, have been found to activate PanK2 by competitively antagonizing the inhibition by acetyl-CoA.[17][18] This provides a mechanism for upregulating CoA biosynthesis in response to an increased demand for β-oxidation.

Transcriptional Regulation

The expression of the PANK genes is also subject to transcriptional control, allowing for long-term adaptation to cellular needs.

-

PANK1: The expression of the PANK1 gene, particularly the PanK1α isoform, is regulated by the peroxisome proliferator-activated receptor alpha (PPARα).[19] Agonists of PPARα, such as the hypolipidemic drug bezafibrate, can increase the transcription of PANK1α, leading to higher levels of the PanK1α protein and an overall increase in cellular CoA content.[5] The tumor suppressor protein p53 has also been shown to play a role in regulating energy homeostasis through the transcriptional control of PANK1.[20][21]

-

PANK2: The promoter region of the PANK2 gene contains binding sites for several transcription factors, including c-Myb, C/EBPbeta, POU2F1a, and RORalpha2, suggesting a complex regulatory network.[1] Furthermore, pantothenate itself has been observed to upregulate PANK2 gene expression or enhance transcript stabilization in certain cellular models.[22]

Post-Translational Modifications

Post-translational modifications (PTMs) are crucial for regulating the activity, stability, and localization of many enzymes. While the role of PTMs in regulating PanK is an emerging area of research, some evidence suggests their involvement.

-

Acetylation: Reduced levels of CoA, resulting from impaired PanK function, have been shown to lead to decreased acetylation of proteins such as tubulin and histones.[4] This indicates a link between PanK activity, acetyl-CoA availability, and the cellular acetylation landscape.

-

Interaction with PINK1: The Drosophila homolog of PanK2, Fumble (fbl), has been shown to interact genetically with PINK1, a key regulator of mitochondrial quality control.[23] This interaction suggests a potential role for PanK2 in mitophagy and hints at possible regulation through phosphorylation or other PTMs within this pathway. Studies have also revealed that PANK2 and PANK4 are substrates for the PI3K effector kinase AKT, although the functional consequences of this phosphorylation are still being investigated.[22]

Further research is needed to fully elucidate the specific PTMs that directly modify PanK isoforms and the kinases, phosphatases, and other enzymes involved in these regulatory processes.

Experimental Protocols

Radiometric Pantothenate Kinase Activity Assay

This assay measures the incorporation of a radiolabeled phosphate group from [γ-32P]ATP into pantothenate, catalyzed by PanK.

Materials:

-

Purified PanK enzyme

-

[γ-32P]ATP

-

Pantothenate solution

-

Kinase reaction buffer (e.g., 100 mM Tris-HCl pH 7.4, 10 mM MgCl2)

-

Stopping solution (e.g., 10% acetic acid in 95% ethanol)

-

DE81 ion-exchange filter paper discs

-

Wash buffer (e.g., 1% acetic acid in 95% ethanol)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare the kinase reaction mixture in a microcentrifuge tube or multi-well plate. A typical reaction mixture (40 µL total volume) contains:

-

10 mM MgCl2

-

2.5 mM ATP (spiked with [γ-32P]ATP)

-

5 µM pantothenate

-

100 mM Tris-HCl, pH 7.4

-

Test compound (inhibitor or activator) or vehicle control (e.g., DMSO)

-

Purified PanK enzyme (added last to initiate the reaction)

-

-

Initiate the reaction by adding the PanK enzyme and incubate at 37°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding 4 µL of the stopping solution.

-

Spot the reaction mixture onto a DE81 filter disc.

-

Wash the filter discs thoroughly with the wash buffer (e.g., three times) to remove unreacted [γ-32P]ATP. The phosphorylated pantothenate will remain bound to the ion-exchange paper.

-

Dry the filter discs completely.

-

Place each dried disc into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

The amount of radioactivity detected is proportional to the PanK activity. For inhibitor studies, IC50 values can be calculated by measuring activity over a range of inhibitor concentrations.

Luminescence-Based High-Throughput Screening (HTS) Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies PanK activity by measuring the amount of ADP produced in the kinase reaction. It is a two-step process that is well-suited for high-throughput screening of compound libraries.[1][15][20]

Materials:

-

Purified PanK enzyme

-

ATP

-

Pantothenate solution

-

Kinase reaction buffer

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Multi-well plates (e.g., 384-well, white)

-

Luminometer

Procedure:

-

Kinase Reaction:

-

Dispense the test compounds and controls into the wells of a multi-well plate.

-

Prepare a master mix containing the PanK enzyme, pantothenate, and kinase reaction buffer.

-

Add the master mix to the wells.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Step 1: ATP Depletion. Add ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for approximately 40 minutes.

-

Step 2: ADP to ATP Conversion and Luminescence Generation. Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP produced in the kinase reaction into ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Measure the luminescence in each well using a plate-reading luminometer.

-

The luminescent signal is directly proportional to the amount of ADP produced and therefore to the PanK activity.

-

For HTS, hits (inhibitors or activators) are identified based on a significant deviation of their signal from the control wells.

-

Conclusion and Future Directions

Pantothenate kinase stands as a central regulator of cellular metabolism through its control of CoA biosynthesis. The existence of multiple isoforms with distinct regulatory properties and subcellular localizations in mammals highlights the complexity of CoA homeostasis and its integration with various cellular processes. The intricate allosteric regulation by CoA thioesters and acyl-carnitines allows for rapid adaptation to the metabolic state, while transcriptional control provides a mechanism for longer-term adjustments.

The strong association of PanK2 dysfunction with the neurodegenerative disorder PKAN has spurred significant interest in PanK as a therapeutic target. The development of small molecule modulators, including both inhibitors and activators, holds promise for the treatment of PKAN and potentially other metabolic diseases. The detailed understanding of the structure, function, and regulation of the different PanK isoforms presented in this guide is essential for the rational design and development of such therapeutic agents.

Future research should focus on further elucidating the specific roles of each PanK isoform in different tissues and cellular compartments. A deeper understanding of the upstream signaling pathways, including the identification of the specific kinases, phosphatases, and other modifying enzymes that regulate PanK activity through post-translational modifications, is a critical next step. Continued efforts in structural biology will also be invaluable for the development of isoform-selective modulators with improved therapeutic profiles. The experimental protocols and compiled data in this guide provide a solid foundation for researchers and drug development professionals to advance our knowledge of this vital enzyme and its role in health and disease.

References

- 1. promega.com [promega.com]

- 2. Pantothenate kinase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Impaired Coenzyme A metabolism affects histone and tubulin acetylation in Drosophila and human cell models of pantothenate kinase associated neurodegeneration | EMBO Molecular Medicine [link.springer.com]

- 5. Modulation of Pantothenate Kinase 3 Activity by Small Molecules that Interact with the Substrate/Allosteric Regulatory Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ulab360.com [ulab360.com]

- 7. The murine pantothenate kinase (Pank1) gene encodes two differentially regulated pantothenate kinase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PANK2 pantothenate kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. Pantothenate Kinase-Associated Neurodegeneration (PKAN) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 13. researchgate.net [researchgate.net]

- 14. Crystal Structure of a Type III Pantothenate Kinase: Insight into the Mechanism of an Essential Coenzyme A Biosynthetic Enzyme Universally Distributed in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ADP-Glo™ Kinase Assay Protocol [promega.sg]

- 16. A therapeutic approach to pantothenate kinase associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. Activation of human mitochondrial pantothenate kinase 2 by palmitoylcarnitine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Allosteric Regulation of Mammalian Pantothenate Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. promega.com [promega.com]

- 21. researchgate.net [researchgate.net]

- 22. PKAN pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pantothenate kinase 2 interacts with PINK1 to regulate mitochondrial quality control via acetyl-CoA metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Pantothenic Acid in Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantothenic acid, or vitamin B5, is an essential nutrient fundamentally integrated into cellular metabolism through its incorporation into Coenzyme A (CoA) and the Acyl Carrier Protein (ACP). These molecules are indispensable for the synthesis and degradation of fatty acids, acting as critical carriers of acyl groups. This technical guide provides an in-depth exploration of the biochemical roles of this compound-derived cofactors in fatty acid metabolism. It details the enzymatic pathways of fatty acid synthesis and β-oxidation, presents quantitative data on key enzyme kinetics, and offers comprehensive experimental protocols for the study of these processes. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the intricate regulatory mechanisms governing fatty acid homeostasis.

Introduction

Fatty acids are fundamental building blocks for cellular membranes, signaling molecules, and a major source of metabolic energy. The dynamic balance between their synthesis (lipogenesis) and degradation (β-oxidation) is tightly regulated to meet the energetic and structural needs of the cell. At the heart of these processes lies this compound, a water-soluble B vitamin. Its biological importance stems from its role as the precursor to Coenzyme A (CoA) and the prosthetic group of the Acyl Carrier Protein (ACP), 4'-phosphopantetheine.[1][2] Both CoA and ACP are critical for the transport of acyl groups as reactive thioesters, a chemical feature that underpins the biochemistry of fatty acid metabolism.[3][4] This guide will dissect the intricate functions of these this compound derivatives in the anabolic and catabolic pathways of fatty acids.

The Role of this compound Derivatives in Fatty Acid Synthesis

De novo fatty acid synthesis is the process of constructing fatty acids from acetyl-CoA and malonyl-CoA precursors. This anabolic pathway is heavily reliant on the functions of both CoA and ACP.

Coenzyme A (CoA) in the Generation of Precursors

Fatty acid synthesis begins in the mitochondrial matrix where pyruvate is converted to acetyl-CoA. However, as fatty acid synthesis occurs in the cytosol, acetyl-CoA must be transported out of the mitochondria. This is achieved via the citrate shuttle, where acetyl-CoA condenses with oxaloacetate to form citrate. Citrate is then transported to the cytosol and cleaved by ATP citrate lyase to regenerate acetyl-CoA and oxaloacetate. This cytosolic acetyl-CoA serves as the primary building block for fatty acid synthesis.[5]

The first committed step in fatty acid synthesis is the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC) .[6] This reaction requires ATP and bicarbonate. Malonyl-CoA provides the two-carbon units that are sequentially added to the growing fatty acid chain.

Acyl Carrier Protein (ACP): The Central Scaffold for Fatty Acid Elongation

The Acyl Carrier Protein (ACP) is a small, acidic protein that acts as a chaperone for the growing fatty acid chain during synthesis.[7][8] Before it can participate in fatty acid synthesis, the apo-ACP must be converted to its active holo form by the attachment of a 4'-phosphopantetheine prosthetic group, which is derived from CoA.[8] This post-translational modification is catalyzed by holo-acyl carrier protein synthase (ACPS) . The 4'-phosphopantetheine arm terminates in a reactive sulfhydryl (-SH) group, to which the acyl intermediates of fatty acid synthesis are covalently attached as thioesters.[9]

The elongation cycle of fatty acid synthesis is carried out by a large, multifunctional enzyme complex called fatty acid synthase (FAS) in mammals, or by a series of discrete enzymes in bacteria (Type II FAS).[7][9] The ACP-bound acyl chain is shuttled between the various active sites of the FAS complex, where it undergoes a series of condensation, reduction, dehydration, and further reduction reactions, with each cycle extending the fatty acid chain by two carbons.[10]

The Role of this compound Derivatives in Fatty Acid Degradation

Fatty acid degradation, primarily through β-oxidation, is the catabolic process by which fatty acids are broken down to produce acetyl-CoA, NADH, and FADH2, which are subsequently used for energy production. CoA is a central participant in this pathway.

Fatty Acid Activation and Mitochondrial Transport

Before fatty acids can be oxidized, they must be activated in the cytosol by their conversion to fatty acyl-CoA thioesters. This reaction is catalyzed by acyl-CoA synthetase and requires ATP. The resulting fatty acyl-CoA is then transported into the mitochondrial matrix. Long-chain fatty acyl-CoAs are transported across the inner mitochondrial membrane via the carnitine shuttle, a process that involves the transient conversion of fatty acyl-CoA to fatty acylcarnitine by carnitine palmitoyltransferase I (CPT I) , transport across the membrane by carnitine-acylcarnitine translocase, and reconversion to fatty acyl-CoA by carnitine palmitoyltransferase II (CPT II) inside the matrix.[11]

The β-Oxidation Spiral

Inside the mitochondrial matrix, fatty acyl-CoA undergoes a cyclical series of four reactions, collectively known as the β-oxidation spiral. Each cycle shortens the fatty acid chain by two carbons and generates one molecule of acetyl-CoA, one molecule of FADH2, and one molecule of NADH.[12] The four enzymatic steps are:

-

Dehydrogenation by acyl-CoA dehydrogenase , forming a trans-Δ²-enoyl-CoA.[13]

-

Hydration by enoyl-CoA hydratase , forming an L-β-hydroxyacyl-CoA.[10]

-

Dehydrogenation by L-3-hydroxyacyl-CoA dehydrogenase , forming a β-ketoacyl-CoA.[14]

-

Thiolysis by β-ketoacyl-CoA thiolase , which cleaves the β-ketoacyl-CoA with the addition of a new molecule of CoA to yield acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.[15]

This cycle repeats until the entire fatty acid chain is converted into acetyl-CoA molecules, which can then enter the citric acid cycle for complete oxidation.

Quantitative Data